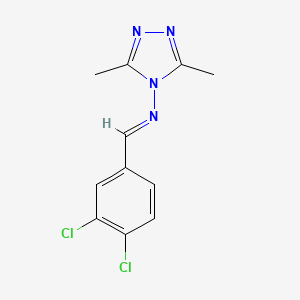

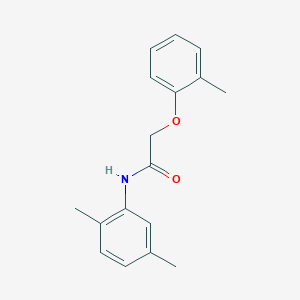

![molecular formula C19H10ClN5 B5569505 1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5569505.png)

1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrido[1,2-a]benzimidazole derivatives, including compounds structurally related to 1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile, often involves multicomponent reactions. One notable method is a one-step synthesis through a novel multicomponent reaction involving pyridine, chloroacetonitrile, malononitrile, and aromatic aldehyde in refluxing acetonitrile. This method efficiently produces polysubstituted derivatives characterized by their structure through NMR, MS, IR spectra, elemental analysis, and X-ray crystallography (Yan et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]benzimidazole derivatives, including the subject compound, is characterized using various analytical techniques such as NMR, MS, and IR spectroscopy, alongside X-ray crystallography. These analyses confirm the formation of the pyrido[1,2-a]benzimidazole core and provide detailed insights into the substitution patterns and molecular geometry (Yan et al., 2009).

Chemical Reactions and Properties

Pyrido[1,2-a]benzimidazole compounds participate in various chemical reactions, facilitating the introduction of diverse functional groups. They have been synthesized through reactions involving chloroacetonitrile, malononitrile, and aromatic aldehydes. These compounds exhibit reactivity towards electrophiles and nucleophiles, allowing for functional modifications and derivatization for further applications (Yan et al., 2009).

Physical Properties Analysis

The physical properties of pyrido[1,2-a]benzimidazole derivatives are significantly influenced by their molecular structure. These compounds generally exhibit solid-state characteristics at room temperature and are characterized by their melting points, solubility in organic solvents, and crystalline structure as determined by X-ray crystallography. The specific physical properties depend on the substituents and the overall molecular architecture (Yan et al., 2009).

Chemical Properties Analysis

The chemical properties of 1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile derivatives are diverse, reflecting their reactivity towards various chemical reagents and conditions. These compounds are characterized by their ability to undergo nucleophilic substitution, electrophilic addition, and cycloaddition reactions, making them versatile intermediates in organic synthesis. Their chemical stability, reactivity, and potential for further functionalization are key aspects of their chemical properties analysis (Yan et al., 2009).

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- The compound "4-Amino-5-(1H-benzimidazol-2-yl)-6-(4-chlorophenyl)pyridine-3-carbonitrile" was synthesized through reactions involving 2-cyanomethyl-1H-benzimidazole and chlorobenzaldehyde followed by malononitrile. Various derivatives were prepared through heterocyclization, demonstrating the compound's versatility in generating a range of heterocyclic structures with potential biological activity (Fikry et al., 2015).

Biological Activities and Applications

- Research on benzimidazole derivatives, including those related to "1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile," has shown promising antimicrobial and antifungal properties. For instance, certain derivatives exhibited significant in vitro antimicrobial activity, suggesting their potential as therapeutic agents (Badawey & Gohar, 1992).

Methodological Advances

- The development of novel synthetic pathways for pyrido[1,2-a]benzimidazoles highlights the ongoing research to improve the efficiency of synthesizing such compounds. A study detailed a direct copper-catalyzed amination process, emphasizing the importance of an acid additive in the synthesis, which could enhance the solubility and DNA intercalation properties of these compounds (Masters et al., 2011).

Fluorescent Properties and Material Chemistry

- Research into the optical properties of novel benzimidazole derivatives, including pyrido[1,2-a]benzimidazoles, has demonstrated their potential in material chemistry, such as applications in fluorescence. These compounds display blue-green emissions and high quantum yields of fluorescence, indicating their utility in developing new fluorescent materials (Yang et al., 2011).

Orientations Futures

The future directions in the research of pyridobenzimidazoles involve the synthesis of new derivatives and the exploration of their biological activities . The increased interest in such heterocyclic systems is due to the promise of the emergence of unique properties (biological active, photophysical, structural, etc.) because of the practical applications .

Propriétés

IUPAC Name |

1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10ClN5/c20-12-5-3-4-11(8-12)17-13(9-21)18(23)25-16-7-2-1-6-15(16)24-19(25)14(17)10-22/h1-8H,23H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCFYIOXCWCLEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=C(C(=C3C#N)C4=CC(=CC=C4)Cl)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5569422.png)

![methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate](/img/structure/B5569429.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569435.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)tetrahydro-2-furancarboxamide](/img/structure/B5569443.png)

![4'-[(4-methoxy-2-pyridinyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5569450.png)

![4-[2-(benzylsulfinyl)ethyl]pyridine](/img/structure/B5569503.png)

![2-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5569519.png)

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)